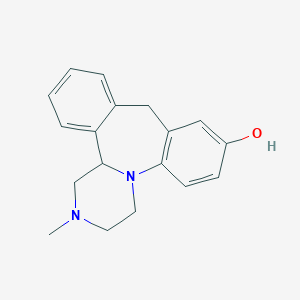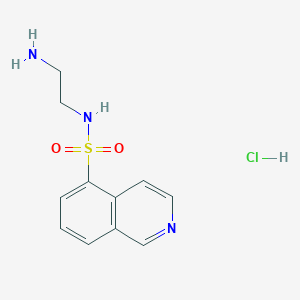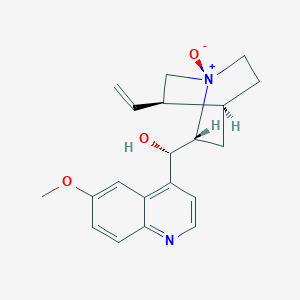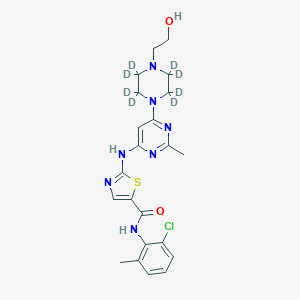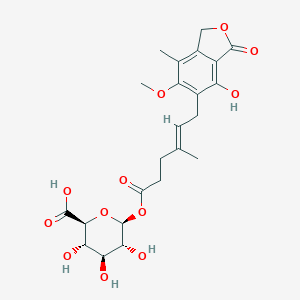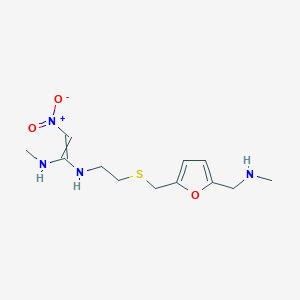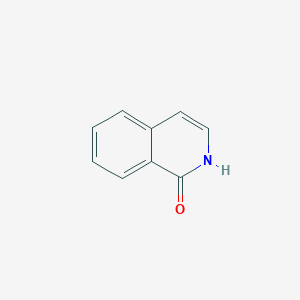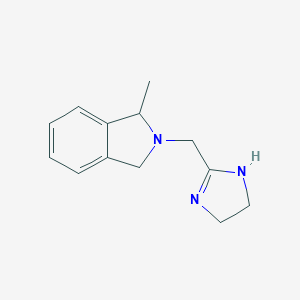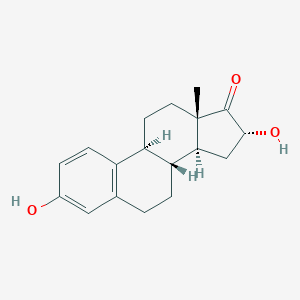
16alpha-Hydroxyestrone
Vue d'ensemble
Description
16.alpha.-hydroxy Estrone, également connu sous le nom d'estra-1,3,5(10)-triène-3,16.alpha.-diol-17-one, est un œstrogène stéroïdien endogène et un métabolite majeur de l'estrone. Il est un intermédiaire dans la biosynthèse de l'estriol et est connu pour sa forte activité œstrogénique .
Applications De Recherche Scientifique
16.alpha.-hydroxy Estrone has several scientific research applications:
Chemistry: It is used as a reference compound in the study of estrogen metabolism and synthesis.
Biology: It serves as a model compound to study estrogen receptor binding and activity.
Medicine: It is investigated for its role in breast cancer pathophysiology and osteoporosis protection.
Industry: It is used in the production of estrogenic pharmaceuticals and hormone replacement therapies.
Mécanisme D'action
Target of Action
16alpha-Hydroxyestrone (16α-OH-E1) is an endogenous steroidal estrogen and a major metabolite of estrone . It primarily targets estrogen receptors, which play a crucial role in various physiological processes, including the regulation of the menstrual cycle and reproductive development .
Mode of Action
16α-OH-E1 interacts with its targets, the estrogen receptors, by binding to them . This binding is reported to be covalent and irreversible . The binding affinity of 16α-OH-E1 for the rat uterine estrogen receptor is 2.8% of the affinity of estradiol . This interaction leads to changes in the cellular activities regulated by these receptors.
Biochemical Pathways
16α-OH-E1 is a metabolite of estrone (E1), formed through the hydroxylation process at the 16th carbon of the steroid structure . It serves as an important indicator of estrogen metabolism pathways in the body . It is also an intermediate in the biosynthesis of estriol .
Pharmacokinetics
As a steroidal estrogen and a metabolite of estrone, it is likely to share similar adme properties with other endogenous estrogens .
Result of Action
16α-OH-E1 is a potent estrogen, similar to estrone . It has been suggested that the ratio of 16α-OH-E1 to 2-hydroxyestrone, the latter being much less estrogenic in comparison and even antiestrogenic in the presence of more potent estrogens like estradiol, may be involved in the pathophysiology of breast cancer . Conversely, 16α-OH-E1 may help to protect against osteoporosis . Elevated levels of 16α-OH-E1 are often associated with an increased risk of estrogen-related health issues, including certain types of cancers like breast and endometrial cancer .
Action Environment
The action of 16α-OH-E1 can be influenced by various environmental factors. For instance, obesity, hypothyroidism, pesticide toxicity (organochlorines), high Omega-6 fatty acids, and inflammatory cytokines can lead to higher levels of the 16 pathway, which includes 16α-OH-E1 . These factors can potentially affect the action, efficacy, and stability of 16α-OH-E1 .
Analyse Biochimique
Biochemical Properties
16alpha-Hydroxyestrone interacts with various enzymes, proteins, and other biomolecules. It has been suggested that the ratio of this compound to 2-hydroxyestrone may be involved in the pathophysiology of breast cancer . In terms of relative binding affinity for the rat uterine estrogen receptor, this compound showed 2.8% of the affinity of estradiol .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . It has been linked to increased risk of prostate cancer (PC) and estrogen receptor (ER) had been expressed in prostate tissue .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The binding of this compound to the estrogen receptor is reported to be covalent and irreversible .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a major metabolite of estrone and an intermediate in the biosynthesis of estriol .
Transport and Distribution
It is likely to interact with various transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Voies Synthétiques et Conditions de Réaction : 16.alpha.-hydroxy Estrone peut être synthétisé par l'hydroxylation de l'estrone. Ce processus implique l'utilisation d'enzymes cytochrome P450, en particulier CYP3A5, qui est spécifique du sein . La réaction d'hydroxylation nécessite généralement des conditions spécifiques telles que la présence d'oxygène et d'un cofacteur approprié comme le NADPH.
Méthodes de Production Industrielle : La production industrielle de 16.alpha.-hydroxy Estrone implique la biotransformation de l'estrone à l'aide de systèmes microbiens ou enzymatiques. Cette méthode est préférée en raison de son efficacité et de sa capacité à produire le composé en grandes quantités avec une pureté élevée .
Types de Réactions :
Oxydation : 16.alpha.-hydroxy Estrone peut subir des réactions d'oxydation pour former divers métabolites oxydés.
Réduction : Il peut être réduit pour former de l'estriol, un autre œstrogène puissant.
Substitution : Les groupes hydroxyle en positions 3 et 16 peuvent participer à des réactions de substitution pour former des dérivés.
Réactifs et Conditions Courants :
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs comme l'anhydride acétique peuvent être utilisés pour les réactions d'acétylation.
Produits Principaux :
Oxydation : Métabolites oxydés de 16.alpha.-hydroxy Estrone.
Réduction : Estriol.
Substitution : Dérivés acétylés de 16.alpha.-hydroxy Estrone.
4. Applications de la Recherche Scientifique
16.alpha.-hydroxy Estrone a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme composé de référence dans l'étude du métabolisme et de la synthèse des œstrogènes.
Biologie : Il sert de composé modèle pour étudier la liaison et l'activité des récepteurs aux œstrogènes.
Médecine : Il est étudié pour son rôle dans la pathophysiologie du cancer du sein et la protection contre l'ostéoporose.
Industrie : Il est utilisé dans la production de produits pharmaceutiques œstrogéniques et de traitements hormonaux substitutifs.
5. Mécanisme d'Action
16.alpha.-hydroxy Estrone exerce ses effets en se liant aux récepteurs aux œstrogènes. Contrairement aux autres œstrogènes, sa liaison au récepteur aux œstrogènes est covalente et irréversible . Cette liaison entraîne l'activation des éléments de réponse aux œstrogènes dans l'ADN, ce qui entraîne la transcription des gènes sensibles aux œstrogènes. Ces gènes sont impliqués dans divers processus physiologiques, y compris la prolifération et la différenciation cellulaires .
Composés Similaires :
Estrone : Un autre œstrogène majeur avec une activité œstrogénique similaire mais moins puissante.
Estriol : Un métabolite de 16.alpha.-hydroxy Estrone avec une activité œstrogénique significative.
Estradiol : L'œstrogène naturel le plus puissant avec une affinité de liaison plus élevée aux récepteurs aux œstrogènes.
Unicité : 16.alpha.-hydroxy Estrone est unique en raison de sa liaison covalente et irréversible aux récepteurs aux œstrogènes, ce qui le distingue des autres œstrogènes comme l'estrone et l'estriol . Cette propriété de liaison unique contribue à ses effets œstrogéniques puissants et prolongés.
Comparaison Avec Des Composés Similaires
Estrone: Another major estrogen with similar but less potent estrogenic activity.
Estriol: A metabolite of 16.alpha.-hydroxy Estrone with significant estrogenic activity.
Estradiol: The most potent natural estrogen with higher binding affinity to estrogen receptors.
Uniqueness: 16.alpha.-hydroxy Estrone is unique due to its covalent and irreversible binding to estrogen receptors, which distinguishes it from other estrogens like estrone and estriol . This unique binding property contributes to its potent and prolonged estrogenic effects.
Propriétés
IUPAC Name |
(8R,9S,13S,14S,16R)-3,16-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-16,19-20H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOCIZJTELRQMF-QFXBJFAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2=O)O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H](C2=O)O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901047947 | |
| Record name | 16alpha-Hydroxyestrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901047947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 16a-Hydroxyestrone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000335 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
566-76-7 | |
| Record name | 16α-Hydroxyestrone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=566-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 16alpha-Hydroxyestrone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16alpha-Hydroxyestrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901047947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5(10)-Estratriene-3,16α-diol-17-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 16.ALPHA.-HYDROXYESTRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JY611949JU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 16a-Hydroxyestrone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000335 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 16alpha-Hydroxyestrone (16alpha-OHE1) and how does it differ from other estrogen metabolites?
A1: this compound is a metabolite of 17beta-estradiol, a primary estrogen hormone. Unlike 2-hydroxyestrone, another major metabolite considered less biologically active, 16alpha-OHE1 exhibits significant estrogenic activity. [, , , , , ] It can bind to estrogen receptors and exert effects on various tissues, including breast, bone, and uterus.
Q2: How does 16alpha-OHE1 interact with estrogen receptors?
A2: 16alpha-OHE1, similar to 17beta-estradiol, can bind to and activate estrogen receptors (ERs), particularly ERα, leading to downstream effects on gene transcription and cellular responses. [] Studies in MCF-7 and T47D breast cancer cells demonstrated that 16alpha-OHE1 displayed comparable or even greater mitogenic potency compared to 17beta-estradiol, highlighting its significant estrogenic activity. []
Q3: How does the route of administration influence the effects of 16alpha-OHE1?
A3: Research suggests that the route of 16alpha-OHE1 administration can influence its tissue-specific effects. While continuous subcutaneous release of 16alpha-OHE1 in ovariectomized rats demonstrated estrogen agonist activity on bone, it showed partial agonist activity on uterine tissue and lowered serum cholesterol. [] This highlights the complexity of 16alpha-OHE1's actions and the importance of considering different administration routes in research.
Q4: Is there a relationship between 16alpha-OHE1 and breast cancer risk?
A4: While some studies suggest a potential link between elevated 16alpha-OHE1 levels and increased breast cancer risk [, , , , , ], other research has not found a strong association. [, ] The relationship is complex and likely influenced by various factors, including individual variations in estrogen metabolism, genetics, and lifestyle. Further research is needed to fully understand the role of 16alpha-OHE1 in breast cancer development.
Q5: Can dietary factors influence the levels of 16alpha-OHE1?
A5: Yes, dietary factors can influence estrogen metabolism and potentially impact 16alpha-OHE1 levels. Studies have shown that:
- Soy consumption may increase the ratio of 2-hydroxyestrone to 16alpha-OHE1, potentially shifting estrogen metabolism toward a less estrogenic profile. [, , , ]
- Flaxseed supplementation has been associated with increased urinary 2-hydroxyestrone levels, but not 16alpha-OHE1, suggesting a potential shift in estrogen metabolism. []
- Prune consumption may decrease the excretion of 16alpha-OHE1, but this effect did not significantly alter the 2-hydroxyestrone to 16alpha-OHE1 ratio. []
- Seaweed supplementation, in conjunction with soy consumption, has shown potential to increase the ratio of 2-hydroxyestrone to 16alpha-OHE1. []
Q6: What are the implications of the opposing effects of 16alpha-OHE1 on bone and breast tissue?
A6: The dual nature of 16alpha-OHE1, acting as an estrogen agonist in bone while potentially increasing breast cancer risk, presents a challenge for therapeutic interventions. [, ] Developing strategies to selectively target its effects on different tissues is crucial. Further research is needed to fully understand the mechanisms underlying these tissue-specific actions and to explore potential therapeutic targets.
Q7: How is 16alpha-OHE1 measured in research studies?
A7: Various analytical methods are employed to measure 16alpha-OHE1 levels, including:
- Enzyme immunoassays (EIAs): Offer a rapid and cost-effective approach for measuring 16alpha-OHE1 in urine, but their sensitivity and reproducibility can vary. [, ]
- Gas chromatography-mass spectrometry (GC-MS): Considered the gold standard for estrogen metabolite quantification, providing high sensitivity and specificity. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


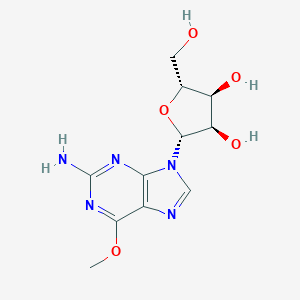
![(2S)-3-methyl-2-[pentanoyl-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid](/img/structure/B23166.png)
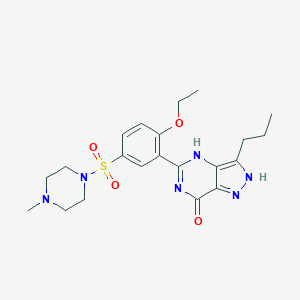
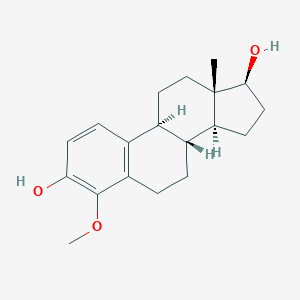
![2-[2-(4-Fluorophenyl)-2-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)ethyl]-4-methyl-3-oxo-N-phenylpentanamide](/img/structure/B23175.png)
